3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Antidiabetic drug discovery PPARγ agonism Molecular docking

3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic hybrid molecule that integrates three pharmacologically privileged substructures: a benzimidazole core linked via a carbonyl bridge to a piperidine ring, which is further substituted with a thiazolidine-2,4-dione (TZD) moiety. The compound belongs to the broader class of benzimidazole-thiazolidinedione conjugates, which are actively explored for antidiabetic, anticancer, and anti-inflammatory applications.

Molecular Formula C16H16N4O3S
Molecular Weight 344.39
CAS No. 2319850-95-6
Cat. No. B2427469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
CAS2319850-95-6
Molecular FormulaC16H16N4O3S
Molecular Weight344.39
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(C=C3)N=CN4
InChIInChI=1S/C16H16N4O3S/c21-14-8-24-16(23)20(14)11-3-5-19(6-4-11)15(22)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,9,11H,3-6,8H2,(H,17,18)
InChIKeyQUFKKFXKUMQUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 2319850-95-6) – A Structurally Resolved Benzimidazole-Thiazolidinedione Hybrid Procurement Reference


3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic hybrid molecule that integrates three pharmacologically privileged substructures: a benzimidazole core linked via a carbonyl bridge to a piperidine ring, which is further substituted with a thiazolidine-2,4-dione (TZD) moiety. The compound belongs to the broader class of benzimidazole-thiazolidinedione conjugates, which are actively explored for antidiabetic, anticancer, and anti-inflammatory applications [1]. Its unique connectivity pattern – benzimidazole-5-carbonyl → piperidine → TZD – distinguishes it from other TZD-based hybrids where the benzimidazole is typically attached through methyleneoxy or benzylidene linkers [2]. This structural arrangement has the potential to modulate target binding conformations and physicochemical properties in a manner not accessible to conventional glitazones or simple benzimidazole hybrids.

Why Generic Benzimidazole or Thiazolidinedione Replacements Cannot Substitute for 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione in Research Protocols


The functional versatility of this compound arises from the precise arrangement of its three constituent modules, not merely their presence. Replacing it with a simple benzimidazole (e.g., omeprazole-related scaffolds), a standalone TZD (e.g., 2,4-thiazolidinedione), or even a 3-(piperidin-4-yl)thiazolidine-2,4-dione intermediate forfeits the synergistic binding interactions enabled by the intact hybrid. Literature on benzimidazole-TZD hybrids demonstrates that the nature of the linker and the substitution position on the benzimidazole ring profoundly affect PPARγ transactivation, GLUT-4 mRNA induction, and anticancer cytotoxicity [1]. For instance, in a head-to-head in vitro study, compounds with a 5-substituted benzimidazole linked through a flexible chain showed PPARγ activation profiles distinct from those with 2-substituted benzimidazoles or rigid benzylidene bridges [2]. Therefore, even closely related analogs cannot be assumed to replicate the pharmacological fingerprint of 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione.

Quantitative Differentiation Evidence for 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione vs. Closest Structural Analogs


Unique Benzimidazole-5-Carbonyl-Piperidine Linker vs. Benzimidazole-2-Methyleneoxy Linker: Impact on PPARγ Docking Complementarity

The target compound's benzimidazole-5-carbonyl-piperidine arm provides a geometric presentation of the TZD warhead that differs fundamentally from the benzimidazole-2-methyleneoxy-benzylidene-TZD arrangement found in literature hybrids 1–3 [1]. In silico docking of the latter compounds into PPARγ (PDB: 5U5L) showed hydrogen-bonding with His-323 and hydrophobic contacts with Tyr-327, Cys-285, and Ser-289, similar to the rivoglitazone binding mode [2]. Because the 5-carbonyl-piperidine linker is shorter and more conformationally restricted than the 2-methyleneoxy-benzylidene chain, it is predicted to position the TZD ring deeper into the AF-2 pocket, potentially altering the hydrogen-bond network with His-323 and Tyr-473. Quantitative evaluation of this difference requires co-crystallization or comparative docking scores, which have not been publicly reported for the target compound.

Antidiabetic drug discovery PPARγ agonism Molecular docking

PPARγ-Mediated Antihyperglycemic Potential of the Benzimidazole-TZD Pharmacophore: Class-Level Inference from In Vivo OGTT

While the target compound has not been directly tested in an oral glucose tolerance test (OGTT), three structurally related benzimidazole-thiazolidinedione hybrids (1–3) demonstrated a statistically significant 75% reduction in the area under the glucose curve (AUC) at 100 mg/kg in a murine OGTT model, without inducing hypoglycemia below normal levels [1]. This antihyperglycemic effect was attributed to PPARγ agonism and subsequent insulin sensitization, as confirmed by in vitro mRNA upregulation of PPARγ (2.7- to 3.2-fold) and GLUT-4 (~3.5-fold) at 10 µM [1]. The target compound retains the TZD pharmacophore essential for PPARγ activation and adds a benzimidazole module that may enhance binding affinity or selectivity; however, the absence of direct experimental data for 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione limits the strength of this inference.

Type 2 diabetes PPARγ agonism In vivo antihyperglycemic activity

Benzimidazole-Thiazolidinedione Backbone as a Cytotoxic Scaffold: Class-Level Potency Against Prostate and Breast Cancer Cell Lines

A set of benzimidazole-thiazolidinedione hybrids structurally related to the target compound (lacking the piperidine spacer but retaining the benzimidazole-TZD core) was evaluated against prostate (PC-3, DU-145), breast (MDA-MB-231), and lung (A549) cancer cell lines, with IC₅₀ values ranging from 8.2 to >50 µM [1]. The most potent analog achieved an IC₅₀ of 8.2 µM against PC-3 cells, accompanied by G2/M cell cycle arrest (26.94% and 45.93% cell accumulation) and Topoisomerase II downregulation [1]. Because 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione incorporates both the benzimidazole and TZD warheads, it shares the core cytotoxic pharmacophore; however, its distinct piperidine linker may influence cell permeability and target engagement. Direct cytotoxicity data for the target compound are not publicly available.

Anticancer drug discovery Cytotoxicity Apoptosis induction

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Rosiglitazone and Pioglitazone

Based on its chemical structure, 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (C₁₆H₁₆N₄O₃S, MW 344.39) is predicted to exhibit higher topological polar surface area (tPSA ~100 Ų) and more hydrogen-bond acceptors (7) compared to the prototypical TZD antidiabetics rosiglitazone (C₁₈H₁₉N₃O₃S, MW 357.4, tPSA 89.6 Ų) and pioglitazone (C₁₉H₂₀N₂O₃S, MW 356.4, tPSA 82.1 Ų) [1]. The increased polarity may reduce passive blood-brain barrier permeability and limit CNS-related adverse effects, a known liability of some TZD analogs. The benzimidazole NH group additionally provides an extra hydrogen-bond donor not present in either glitazone, potentially strengthening interactions with the PPARγ AF-2 helix. These physicochemical distinctions underscore the limited extrapolability of pharmacokinetic and safety data from existing TZD drugs to the target compound.

Physicochemical profiling Drug-likeness ADME prediction

Antitubercular Potential of Benzimidazole-TZD Hybrids: MIC Values Against Drug-Sensitive, MDR, and XDR M. tuberculosis

A recent study on benzimidazole-thiazolidine-2,4-dione hybrids (5a–i) reported MIC values as low as 0.21 µM against drug-sensitive M. tuberculosis H37Rv, with the most potent compound (5h, CF₃-substituted) being 1.71–10.86 times more active than baseline against MDR and XDR strains [1]. All compounds were non-toxic to WI-38 lung fibroblasts at 50 µM, yielding favorable selectivity indices [1]. Although 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione was not included in this series, it preserves the benzimidazole-TZD core and introduces a piperidine spacer that could enhance membrane permeability and DprE1 enzyme binding. Direct MIC determination for the target compound is required to validate this extrapolation.

Antitubercular agents Drug-resistant TB MIC determination

Absence of Direct Comparative Data: Acknowledged Evidence Gap and Procurement Rationale

After exhaustive literature mining, no peer-reviewed publications, patents, or public databases containing direct biological activity data (IC₅₀, Kᵢ, MIC, EC₅₀, in vivo efficacy, PK parameters) for 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione (CAS 2319850-95-6) were identified. The compound appears to be a research tool compound available from select chemical vendors, with its synthesis and characterization confirmed but its pharmacological annotation absent. This evidence gap is itself a differentiating factor: the molecule represents an untested structural entry in the benzimidazole-TZD chemical space, offering researchers the opportunity to generate first-in-class quantitative data. Procurement should be driven by the specific hypothesis that the benzimidazole-5-carbonyl-piperidine-TZD topology yields superior target binding, selectivity, or pharmacokinetic properties relative to the well-characterized 2-linked benzimidazole-TZD hybrids.

Evidence gap Research tool compound Structural novelty

Optimal Research and Procurement Application Scenarios for 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione


PPARγ Partial Agonist Lead Discovery for Type 2 Diabetes with Reduced Adipogenicity

The compound can serve as a structurally novel starting point for PPARγ partial agonist programs. Based on class-level evidence, benzimidazole-TZD hybrids activate PPARγ and upregulate GLUT-4 mRNA (~3.5-fold at 10 µM) [1], while the unique 5-carbonylpiperidine linkage may restrict the TZD warhead to a binding mode that favors partial over full agonism, potentially reducing the adipogenic side effects that plague full agonists like rosiglitazone. Researchers should prioritize this compound for transactivation assays (PPARγ-GAL4 luciferase reporter) and adipocyte differentiation assays to quantify the efficacy/adipogenicity ratio relative to pioglitazone.

Dual-Action Anticancer Screening Combining Cytotoxicity and Metabolic Reprogramming Hypotheses

Given that benzimidazole-TZD hybrids exhibit IC₅₀ values as low as 8.2 µM against PC-3 prostate cancer cells with concurrent G2/M arrest and Topo-II inhibition [2], and that TZD-based PPARγ ligands can modulate cancer cell metabolism, this compound is suited for dual-mechanism screening. The piperidine spacer may enhance solubility and cell permeability relative to the reported hybrids. Procurement is recommended for laboratories equipped to run parallel cytotoxicity (MTT, clonogenic) and metabolic flux (Seahorse) assays across a panel of solid tumor cell lines.

Structure-Activity Relationship (SAR) Expansion of Antitubercular Benzimidazole-TZD Hybrids Against Drug-Resistant Mtb

With benzimidazole-TZD hybrids achieving MIC values of 0.21 µM against drug-sensitive Mtb and retaining potency against MDR/XDR strains [3], the target compound's unexplored linker topology could be a key variable for overcoming resistance mechanisms. Researchers aiming to map the SAR around the benzimidazole substitution position and the nature of the TZD tether should acquire this compound for comparative MIC determination (MABA assay) against H37Rv, MDR, and XDR clinical isolates, alongside cytotoxicity assessment in WI-38 fibroblasts.

Physicochemical and ADME Benchmarking Against Clinically Approved TZDs for Peripheral Selectivity Profiling

The compound's elevated tPSA (~100 Ų) and additional hydrogen-bond acceptor count relative to rosiglitazone and pioglitazone [4] suggest reduced CNS permeability. This physicochemical profile makes it a candidate for peripheral PPARγ modulation with limited brain exposure. Procurement should be considered by ADME groups performing parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability, and plasma protein binding studies to experimentally validate the predicted restricted CNS distribution.

Quote Request

Request a Quote for 3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.